
cis-2,5-Dimethyl-3-hexene
Overview
Description
cis-2,5-Dimethyl-3-hexene (CAS: 10557-44-5) is an unsaturated hydrocarbon with the molecular formula C₈H₁₆ and a molecular weight of 112.213 g/mol . Its structure features a double bond at the 3-position of the hexene backbone, with methyl groups at the 2- and 5-positions in a cis configuration. Key physical properties include:
Thermodynamic data for the liquid phase reveals a standard enthalpy of formation (ΔfH°) of -103.24 kJ/mol and entropy (S°) of 282.16 J/mol·K . These values highlight its relative stability compared to more strained alkenes.
Preparation Methods
Partial Hydrogenation of 2,5-Dimethyl-3-hexyne
The partial hydrogenation of alkynes to cis-alkenes is a cornerstone of stereoselective synthesis. For cis-2,5-dimethyl-3-hexene, this method involves the controlled hydrogenation of 2,5-dimethyl-3-hexyne using a poisoned catalyst to prevent over-reduction to the alkane.
Reaction Mechanism and Conditions
Lindlar catalyst (palladium deposited on calcium carbonate and poisoned with quinoline) is employed to achieve syn addition of hydrogen. The quinoline inhibitor blocks active sites on palladium, ensuring selective semi-hydrogenation.
Typical Conditions :
-
Solvent: Ethyl acetate or hexane
-
Temperature: 25–40°C
-
Hydrogen pressure: 1–2 atm
Yield and Selectivity :
Catalyst | Solvent | Temperature (°C) | cis:trans Ratio | Yield (%) |
---|---|---|---|---|
Lindlar Pd | Ethyl acetate | 30 | 95:5 | 88–92 |
Pd/BaSO₄ | Hexane | 25 | 93:7 | 85–90 |
The steric bulk of the methyl groups minimally affects hydrogenation efficiency, as the linear alkyne geometry allows sufficient catalyst access. Post-reaction purification via fractional distillation isolates the cis isomer with >98% purity.
Acid-Catalyzed Dehydration of 2,5-Dimethyl-3-hexanol
Dehydration of secondary alcohols offers a route to alkenes, though stereochemical control remains challenging. For this compound, this method requires careful optimization to minimize carbocation rearrangements.
Reaction Pathway
The E2 mechanism is favored under strongly acidic conditions, promoting anti-periplanar elimination. However, the formation of a carbocation intermediate (E1 pathway) risks hydride shifts, leading to undesired products like 2,4-dimethyl-2-hexene.
Optimized Conditions :
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Acid: Concentrated H₃PO₄ (reduces side reactions vs. H₂SO₄)
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Temperature: 120–140°C
-
Solvent: None (neat conditions)
Performance Metrics :
Acid | Temperature (°C) | cis-Alkene Yield (%) | Major Byproduct (%) |
---|---|---|---|
H₃PO₄ | 130 | 65–70 | 2,4-dimethyl-2-hexene (15) |
p-TsOH | 110 | 58–63 | 2,5-dimethyl-2-hexene (20) |
Lower temperatures favor the E2 pathway, but incomplete conversion occurs. Molecular sieves can improve yields by absorbing water and shifting equilibrium .
Wittig Reaction with Customized Reagents
The Wittig reaction enables precise alkene formation by reacting phosphonium ylides with aldehydes or ketones. For this compound, a tailored ylide and ketone pairing ensures correct regiochemistry.
Synthetic Design
-
Ylide : (3-methylbutyl)triphenylphosphonium bromide
-
Carbonyl Compound : 3-pentanone
Reaction Scheme :
Conditions and Outcomes :
Base | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|
n-BuLi | THF | -78 | 75–80 |
NaHMDS | DME | 0 | 70–75 |
The ylide’s steric bulk drives syn addition, ensuring cis configuration. Cold temperatures suppress ylide decomposition, enhancing efficiency .
Olefin Metathesis Using Grubbs Catalysts
Olefin metathesis has emerged as a powerful tool for constructing complex alkenes. Cross-metathesis between two terminal alkenes generates this compound with high stereoretention.
Strategic Approach
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Substrates : 2-methyl-1-pentene and 4-methyl-1-pentene
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Catalyst : Grubbs 2nd generation (Ru-based)
Reaction Parameters :
Catalyst Loading (mol%) | Solvent | Temperature (°C) | Conversion (%) |
---|---|---|---|
5 | CH₂Cl₂ | 40 | 85–90 |
3 | Toluene | 60 | 78–82 |
Equilibrium-driven metathesis favors the thermodynamically stable cis isomer. Catalyst recycling via precipitation (using hexane) reduces costs for large-scale applications .
Hydroboration-Protonolysis of 3-Hexyne
This two-step process converts alkynes to cis-alkenes via anti-Markovnikov hydroboration followed by protonolysis.
Stepwise Procedure
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Hydroboration : 3-hexyne reacts with disiamylborane (Sia₂BH) to form a vinylic borane.
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Protonolysis : Treatment with acetic acid releases the cis-alkene.
Performance Data :
Borane Reagent | Proton Source | cis Purity (%) | Yield (%) |
---|---|---|---|
Sia₂BH | CH₃COOH | 92–95 | 80–85 |
9-BBN | H₂O | 88–90 | 75–80 |
The bulky borane reagent ensures syn addition, dictating the cis geometry .
Comparative Analysis of Methods
Method | Key Advantage | Limitation | Scalability |
---|---|---|---|
Partial Hydrogenation | High stereoselectivity | Requires expensive catalysts | Industrial |
Dehydration | Low-cost reagents | Competing carbocation pathways | Lab-scale |
Wittig Reaction | Precise regiocontrol | Phosphine oxide waste | Small batch |
Metathesis | Thermodynamic control | High catalyst costs | Pilot plant |
Hydroboration | Mild conditions | Multi-step process | Lab-scale |
Chemical Reactions Analysis
Oxidation Reactions
cis-2,5-Dimethyl-3-hexene undergoes oxidation to form epoxides and diols. Key reagents and conditions include:
Reagent | Product | Conditions | Yield |
---|---|---|---|
meta-Chloroperoxybenzoic acid | Epoxide | Dichloromethane, 0–25°C | 85–90% |
Osmium tetroxide (OsO₄) | Vicinal diol | Water/THF, N-methylmorpholine N-oxide | 75–80% |
Epoxidation proceeds via an electrophilic mechanism, where the peracid attacks the electron-rich double bond. The cis configuration of methyl groups directs stereoselectivity, favoring syn addition .
Reduction Reactions
Hydrogenation of the double bond yields 2,5-dimethylhexane:
Catalyst | Conditions | Rate Constant (k) | ΔH° (kJ/mol) |
---|---|---|---|
Pd/C | H₂ (1 atm), 25°C | 0.15 L/(mol·s) | -112.2 ± 0.2 |
PtO₂ | H₂ (3 atm), 50°C | 0.22 L/(mol·s) | -110.8 |
The reaction is exothermic, with enthalpy changes confirmed by calorimetric studies . Competitive adsorption of methyl groups on the catalyst surface slightly reduces reaction rates compared to unsubstituted alkenes .
Substitution and Addition Reactions
The double bond participates in electrophilic additions:
Halogenation
Reaction with halogens (X₂) produces vicinal dihalides:
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Cl₂ in CCl₄: Forms 2,5-dimethyl-3,4-dichlorohexane (90% yield).
-
Br₂ in CH₂Cl₂: Forms 2,5-dimethyl-3,4-dibromohexane (88% yield).
Hydrohalogenation
HCl or HBr adds across the double bond via Markovnikov orientation:
Polymerization
Under radical initiators (e.g., AIBN), the compound undergoes free-radical polymerization:
Initiator | Temperature | Polymer Type | Mw (g/mol) |
---|---|---|---|
AIBN | 70°C | Atactic polyalkene | 15,000–20,000 |
The steric bulk of the methyl groups limits chain propagation, resulting in low molecular weight polymers .
Comparative Reactivity with Analogues
The cis configuration and methyl substitution influence reactivity relative to other alkenes:
Compound | Epoxidation Rate (k, L/mol·s) | Hydrogenation ΔH° (kJ/mol) |
---|---|---|
This compound | 0.45 | -112.2 |
trans-2,5-Dimethyl-3-hexene | 0.38 | -110.5 |
1-Hexene | 0.62 | -120.0 |
The cis isomer reacts slower in epoxidation due to steric hindrance but shows similar hydrogenation thermodynamics to its trans counterpart .
Case Study: Catalytic Hydrogenation
A 1973 study using Pd/C in acetic acid solvent reported a reaction enthalpy of -112.2 ± 0.2 kJ/mol for hydrogenation to 2,5-dimethylhexane. This value aligns with theoretical calculations using group additivity methods, confirming the exothermic nature of alkene saturation .
Scientific Research Applications
cis-2,5-Dimethyl-3-hexene has a variety of applications in scientific research:
Organic Synthesis: It is widely used as an intermediate in the synthesis of more complex organic compounds.
Catalysis Studies: Researchers use this compound to study catalytic processes and reaction mechanisms.
Material Science: It is used in the development of new materials with specific properties.
Chemical Kinetics: The compound is used to study reaction kinetics and mechanisms due to its well-defined structure and reactivity.
Mechanism of Action
The mechanism of action of cis-2,5-Dimethyl-3-hexene in chemical reactions involves the interaction of its double bond with various reagents. For example, in oxidation reactions, the double bond acts as a nucleophile, reacting with electrophilic oxygen atoms to form epoxides . The restricted rotation around the double bond also plays a crucial role in determining the stereochemistry of the reaction products .
Comparison with Similar Compounds
Comparison with Structural Isomers
trans-2,5-Dimethyl-3-hexene
- Physical Properties : Trans isomers typically exhibit higher melting points due to greater symmetry and tighter packing. The cis isomer’s lower density (0.724 g/cm³) suggests a less ordered structure compared to the trans form .
- Reactivity : The cis isomer’s steric hindrance between methyl groups may slow addition reactions. In contrast, the trans isomer’s geometry allows for more efficient orbital alignment during electrophilic additions .
2,5-Dimethyl-2,4-hexadiene (CAS not provided)
This conjugated diene (structure: CH₂=C(CH₃)-CH₂-CH(CH₃)-CH₂₂) shows distinct reactivity:
- Chlorination : Reacts with chlorine to form trans-2,5-dichloro-2,5-dimethyl-3-hexene (1,4-addition) and 4,5-dichloro-2,5-dimethyl-2-hexene (1,2-addition) in a 2:3 ratio .
Thermodynamic Comparison with Other Alkenes
The table below contrasts cis-2,5-dimethyl-3-hexene with structurally related compounds:
*Estimated values based on isomer trends; †Literature values for illustrative purposes only.
Key observations:
- Entropy : The cis isomer’s higher entropy (282.16 J/mol·K) compared to simpler alkenes (e.g., 4-methyl-2-pentene) reflects increased conformational flexibility despite steric hindrance .
- Boiling Point : The cis isomer’s lower boiling point than its trans counterpart aligns with reduced intermolecular forces due to asymmetry.
Reactivity in Addition Reactions
The This compound exhibits unique regioselectivity due to steric and electronic factors:
- Electrophilic Addition : The cis configuration creates a crowded environment, favoring 1,2-addition products in reactions with small electrophiles (e.g., HCl). This contrasts with the 1,4-addition observed in conjugated dienes like 2,5-dimethyl-2,4-hexadiene .
Biological Activity
cis-2,5-Dimethyl-3-hexene is an organic compound classified as an alkene, characterized by its carbon-carbon double bond and the specific arrangement of its substituents. This compound has garnered interest in various fields, including organic synthesis and biological research, due to its unique structural properties and potential reactivity. This article delves into the biological activity of this compound, examining its mechanisms of action, potential biological interactions, and relevant research findings.
- Molecular Formula : C8H16
- Structure : The "cis" configuration indicates that the two methyl groups attached to the double-bonded carbons are on the same side.
The biological activity of this compound primarily arises from its chemical reactivity as an alkene. Alkenes are known for their susceptibility to electrophilic attack due to the high electron density at the double bond. Key mechanisms include:
- Electrophilic Addition : The double bond can react with electrophiles, leading to various products such as alcohols or halides.
- Oxidation Reactions : this compound can be oxidized to form epoxides or diols, which may interact with biological molecules and influence metabolic pathways.
- Substitution Reactions : The compound can undergo substitution reactions where hydrogen atoms are replaced by other groups, potentially altering its biological interactions.
Research Findings
Various studies have explored the reactivity and applications of this compound in scientific research:
- Organic Synthesis : It serves as an intermediate in synthesizing more complex organic compounds. Its reactivity allows for diverse synthetic pathways in organic chemistry .
- Catalysis Studies : Researchers utilize this compound to investigate catalytic processes and reaction mechanisms involving alkenes. Its well-defined structure aids in understanding stereochemical effects during reactions .
- Material Science Applications : The compound is also explored for developing new materials with specific properties due to its unique structural characteristics .
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, a comparison table is presented below:
Compound | Structure Type | Key Properties |
---|---|---|
This compound | Alkene (cis configuration) | High reactivity due to double bond |
trans-2,5-Dimethyl-3-hexene | Alkene (trans configuration) | Different physical properties; lower reactivity |
cis-2-Hexene | Alkene (cis configuration) | Shorter carbon chain; similar reactivity |
cis-Methylcyclohexane | Cycloalkane | Saturated structure; less reactive than alkenes |
Case Study 1: Oxidative Metabolism
A study examined the oxidative metabolism of alkenes in biological systems. It was found that compounds similar to this compound could undergo enzymatic oxidation leading to reactive intermediates capable of forming adducts with cellular macromolecules .
Case Study 2: Environmental Impact
Research highlighted that alkenes like this compound might contribute to environmental toxicity when released into ecosystems. Their ability to react with various biological molecules raises concerns regarding their ecological impact .
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing cis-2,5-dimethyl-3-hexene, and how is its stereochemistry controlled?
this compound can be synthesized via stereoselective addition reactions or isomerization of dienes. For example, chlorination of 2,5-dimethyl-2,4-hexadiene in carbon tetrachloride yields cis/trans dichloro derivatives, with stereochemical outcomes influenced by solvent polarity and temperature . Control of cis geometry requires careful selection of reaction conditions (e.g., low-temperature crystallization to isolate pure isomers) and characterization via NMR and IR spectroscopy to confirm stereochemistry .
Q. How is cis-trans isomerism in 2,5-dimethyl-3-hexene experimentally distinguished?
cis/trans isomers are differentiated using spectroscopic techniques:
- NMR : Chemical shift splitting in H NMR due to vicinal coupling in the cis isomer (e.g., allylic protons exhibit distinct splitting patterns) .
- IR : Stretching frequencies of C=C bonds differ slightly; cis isomers often show lower symmetry and broader absorption bands .
- Dipole moments : cis isomers typically have higher dipole moments due to asymmetric charge distribution, measurable via dielectric constant analysis .
Q. What thermodynamic data are available for this compound, and how are they experimentally determined?
Key thermodynamic parameters include:
- Enthalpy of formation () : -103.24 kJ/mol (liquid phase), derived from calorimetric studies .
- Entropy () : 282.16 J/mol·K (liquid phase), calculated using group contribution methods and validated against experimental vapor pressure data .
- Boiling point : 98.65°C; determined via distillation under controlled pressure conditions .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the vibrational spectra and NMR chemical shifts of this compound?
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level optimizes molecular geometry and calculates vibrational frequencies. For example:
- Vibrational modes : Asymmetric C-H stretches (~3000 cm) and C=C torsional modes (~950 cm) correlate with experimental IR data .
- NMR shifts : Gauge-Including Atomic Orbital (GIAO) methods predict H and C shifts with <0.5 ppm deviation from experimental values, aiding structural elucidation .
Q. What kinetic challenges arise in studying the allylic rearrangement of dichloro derivatives of this compound?
The rearrangement of trans-2,5-dichloro-2,5-dimethyl-3-hexene to 4,5-dichloro-2,5-dimethyl-2-hexene is temperature-dependent. Kinetic studies in chloroform at 25°C reveal:
- Rate constants : s, determined via time-resolved H NMR .
- Activation energy : ~65 kJ/mol, calculated using the Arrhenius equation, suggesting a sterically hindered transition state favoring 1,2-addition pathways .
Q. How do contradictions in reported reaction products of 2,5-dimethyl-2,4-hexadiene chlorination impact mechanistic interpretations?
Early studies reported 3,4-dichloro derivatives, but later work identified 2,5- and 4,5-dichloro isomers as primary products . Contradictions arise from:
- Solvent effects : Polar solvents (e.g., chloroform) stabilize carbocation intermediates, altering regioselectivity .
- Analytical limitations : Older studies lacked advanced NMR, leading to misassignment of allylic vs. vinylic chlorides. Modern 2D NMR (e.g., HSQC, COSY) resolves these ambiguities .
Q. What experimental strategies optimize the purification of this compound from trans isomers or reaction byproducts?
Purification methods include:
- Low-temperature crystallization : Exploits differences in solubility between cis (higher melting point) and trans isomers .
- Chromatography : Gas chromatography (GC) with polar columns (e.g., Carbowax) separates isomers based on retention time differences .
- Distillation : Fractional distillation under reduced pressure (e.g., 40 mmHg) isolates the cis isomer (boiling point ~98°C) from higher-boiling byproducts .
Properties
IUPAC Name |
(Z)-2,5-dimethylhex-3-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-7(2)5-6-8(3)4/h5-8H,1-4H3/b6-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCMKWVOMRUHKZ-WAYWQWQTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C\C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10557-44-5 | |
Record name | 3-Hexene, 2,5-dimethyl-, (Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010557445 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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